

1-(2-Nitrophenyl)piperidine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2-Nitrophenyl)piperidine**

Cat. No.: **B057168**

[Get Quote](#)

In-Depth Technical Guide to 1-(2-Nitrophenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(2-Nitrophenyl)piperidine**, a heterocyclic amine with potential applications in chemical synthesis and drug discovery. This document details its chemical and physical properties, synthesis, and spectral data, and explores the broader context of the biological activities of related piperidine derivatives.

Core Chemical Information

CAS Number: 15822-77-2[\[1\]](#)

Molecular Formula: C₁₁H₁₄N₂O₂[\[1\]](#)

Molecular Weight: 206.24 g/mol [\[1\]](#)

Property	Value	Source
CAS Number	15822-77-2	[1]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	[1]
Molecular Weight	206.24 g/mol	[1]
Appearance	Orange-yellow solid	[2]
Purity	98%	[2]

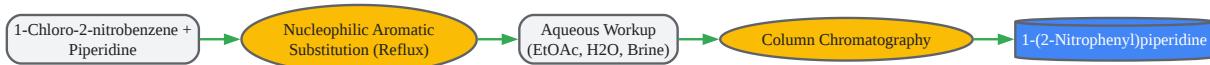
Synthesis

The primary synthetic route to **1-(2-Nitrophenyl)piperidine** is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of piperidine with an ortho-substituted nitrobenzene, typically 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene. The electron-withdrawing nitro group in the ortho position activates the aromatic ring, facilitating the displacement of the leaving group (halide) by the nucleophilic piperidine.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of a structurally similar compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, and can be optimized for the synthesis of **1-(2-Nitrophenyl)piperidine**.

Materials:


- 1-Chloro-2-nitrobenzene (or 1-fluoro-2-nitrobenzene)
- Piperidine
- A suitable solvent (e.g., ethanol, DMSO, or neat piperidine)
- Base (e.g., K₂CO₃, Na₂CO₃, or excess piperidine)
- Ethyl acetate

- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, dissolve 1-chloro-2-nitrobenzene (1 equivalent) in the chosen solvent.
- Add piperidine (2-4 equivalents). If not using excess piperidine as the base, add an appropriate base (e.g., K_2CO_3 , 1.5 equivalents).
- Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a solid precipitate (inorganic salts) is present, filter the mixture.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure **1-(2-Nitrophenyl)piperidine**.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-(2-Nitrophenyl)piperidine**.

Spectral Data

Mass Spectrometry

The mass spectrum of **1-(2-Nitrophenyl)piperidine** shows a molecular ion peak (M^+) at m/z 206, consistent with its molecular weight.[\[3\]](#)

Infrared (IR) Spectroscopy

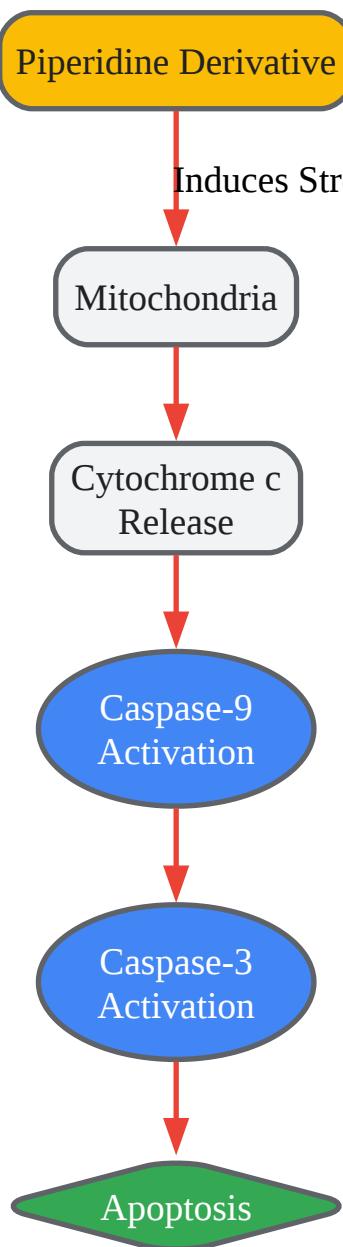
The Attenuated Total Reflectance (ATR) IR spectrum of **1-(2-Nitrophenyl)piperidine** has been recorded.[\[2\]](#) Key expected vibrational frequencies include:

- Aromatic C-H stretching: \sim 3100-3000 cm^{-1}
- Aliphatic C-H stretching (piperidine ring): \sim 2950-2850 cm^{-1}
- Asymmetric and symmetric NO_2 stretching: \sim 1520 cm^{-1} and \sim 1340 cm^{-1}
- Aromatic C=C stretching: \sim 1600-1450 cm^{-1}
- C-N stretching: \sim 1300-1200 cm^{-1}

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **1-(2-Nitrophenyl)piperidine** is not readily available in the searched literature, predictions can be made based on analogous structures like 1-(2-nitrophenyl)piperazine and substituted 1-(nitrophenyl)piperidines.

- ^1H NMR:
 - Aromatic protons: Four protons in the aromatic region (likely between δ 7.0-8.0 ppm), exhibiting splitting patterns corresponding to an ortho-disubstituted benzene ring.
 - Piperidine protons: Protons on the carbons adjacent to the nitrogen will appear as a multiplet shifted downfield (likely around δ 3.0-3.5 ppm) due to the influence of the nitrogen and the aromatic ring. The remaining piperidine protons will appear as multiplets in the upfield region (likely between δ 1.5-2.0 ppm).


- ^{13}C NMR:
 - Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the nitro group and the carbon attached to the piperidine nitrogen will be significantly shifted.
 - Piperidine carbons: Signals for the piperidine carbons are expected in the aliphatic region, with the carbons adjacent to the nitrogen appearing more downfield (around δ 50-60 ppm) than the other carbons (around δ 20-30 ppm).

Biological Activity and Signaling Pathways

Currently, there are no specific studies in the public domain detailing the biological activity or the signaling pathways directly modulated by **1-(2-Nitrophenyl)piperidine**. However, the broader class of piperidine derivatives is well-established for its diverse pharmacological properties.^{[4][5]}

Piperidine-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.^[5] The mechanisms of action often involve the modulation of key signaling pathways. For instance, some piperidine derivatives have been shown to inhibit the TGF- β signaling pathway, which is implicated in cell growth, differentiation, and apoptosis.^[6] Other piperidine compounds have demonstrated the ability to induce apoptosis in cancer cells through the caspase signaling cascade.

General Signaling Pathway for Piperidine-Induced Apoptosis

[Click to download full resolution via product page](#)

Caption: A generalized intrinsic apoptosis pathway that can be modulated by bioactive piperidine derivatives.

Given the structural features of **1-(2-Nitrophenyl)piperidine**, it is a candidate for biological screening in various assays, particularly in oncology and neuroscience. The presence of the nitroaromatic moiety suggests potential for bioreductive activation under hypoxic conditions, a strategy employed in the design of some anticancer prodrugs.

Conclusion

1-(2-Nitrophenyl)piperidine is a readily synthesizable compound with well-defined physicochemical properties. While its specific biological activities remain to be elucidated, its structural relationship to a broad class of pharmacologically active piperidine derivatives makes it a compound of interest for further investigation in drug discovery and development. This guide provides a foundational resource for researchers embarking on the study of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-NITROPHENYL)PIPERIDINE | CAS 15822-77-2 [matrix-fine-chemicals.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1-(2-NITROPHENYL)PIPERIDINE(15822-77-2) MS [m.chemicalbook.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Piperine Inhibits TGF- β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(2-Nitrophenyl)piperidine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057168#1-2-nitrophenyl-piperidine-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com